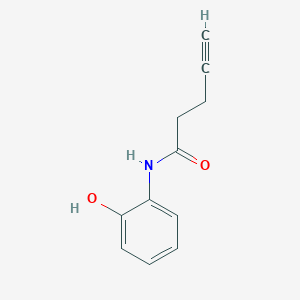

N-(2-Hydroxyphenyl)pent-4-ynamide

Description

Properties

CAS No. |

825647-73-2 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)pent-4-ynamide |

InChI |

InChI=1S/C11H11NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h1,4-7,13H,3,8H2,(H,12,14) |

InChI Key |

PWFNNSXYOHDONH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)NC1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of N 2 Hydroxyphenyl Pent 4 Ynamide Transformations

Unsaturated Bond Reactivity: Transformations of the Terminal Alkyne

Detailed research findings on the behavior of the terminal alkyne in N-(2-Hydroxyphenyl)pent-4-ynamide are not present in the available scientific literature. This includes a lack of specific examples and mechanistic studies for the following reactions:

Reactivity of the Amide Linkage and Aromatic Ring

Similarly, there is a lack of published research on the specific reactivity of the amide linkage and the 2-hydroxyphenyl aromatic ring within the this compound molecule. While general principles of amide and phenol (B47542) chemistry exist, their specific interplay and reactivity in the context of this unique molecule have not been documented.

N-Alkylation and N-Acylation Reactions

The amide nitrogen of this compound is a secondary amide, making it a suitable candidate for N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity.

N-Alkylation: The direct N-alkylation of amides typically requires the deprotonation of the N-H bond to form a more nucleophilic amidate anion, which then reacts with an alkylating agent (e.g., an alkyl halide). Strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly employed. Given the presence of the more acidic phenolic proton in this compound, selective N-alkylation would necessitate a careful choice of base and reaction conditions, or prior protection of the hydroxyl group. Alternatively, catalytic methods, such as those using transition metals like ruthenium or iridium, can facilitate the N-alkylation of amides with alcohols, proceeding through a "borrowing hydrogen" mechanism. nih.gov This atom-economical approach could offer a milder route to N-alkylated products, potentially avoiding interference from the phenolic group.

N-Acylation: N-acylation introduces a second acyl group onto the nitrogen, forming an imide. This reaction typically involves treating the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base. The N-acylation of this compound would yield an N-acyl-ynamide, a functional group with distinct electronic properties and reactivity.

Table 1: Representative Conditions for N-Alkylation of Secondary Amides

| Catalyst/Base | Alkylating Agent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide | THF or DMF | Room Temp. to Reflux | Standard strong base condition; requires anhydrous solvent. |

| KHMDS / CuI | Alkynyl Bromide | THF / Pyridine (B92270) | Room Temperature | Specific for N-alkynylation to form ynamides. nih.gov |

| Ru-complex | Alcohol | Toluene | High Temperature | Catalytic "borrowing hydrogen" method; produces water as a byproduct. nih.gov |

| Visible Light / NH4Br | 4-hydroxybutan-2-one | Hexane | Room Temperature | Metal-free, photocatalytic approach. nih.gov |

Ortho-Directed Functionalization of the Phenyl Ring via Amide Directing Group

The amide group is a powerful directing group for carbon-hydrogen (C-H) bond activation, typically favoring functionalization at the ortho position. In this compound, the amide is positioned to direct reactions to the C3 position of the phenyl ring. However, the pre-existing hydroxyl group at the C2 position exerts its own strong ortho, para-directing influence and can participate in cyclometalation, creating a complex regiochemical landscape.

Transition metal-catalyzed reactions (e.g., using palladium, rhodium, or ruthenium) are the cornerstone of directed C-H functionalization. The reaction proceeds via the formation of a metallocycle intermediate involving the amide oxygen and the metal center, which positions the catalyst to activate the adjacent C-H bond. This strategy can be used for arylation, alkylation, or halogenation. For this compound, the phenolic oxygen could cooperate with the amide oxygen to form a stable six-membered metallocycle, potentially enhancing the rate and selectivity of C-H activation at the C6 position, or compete by forming a five-membered metallocycle directing to the C3 position. The ultimate regiochemical outcome would likely depend on the specific metal catalyst and ligands employed.

Table 2: Examples of Amide-Directed Ortho-Functionalization

| Metal Catalyst | Coupling Partner | Reaction Type | Position Functionalized |

|---|---|---|---|

| Pd(OAc)2 | Aryl Iodide | Arylation | ortho to amide |

| [RhCp*Cl2]2 | Alkene | Alkenylation | ortho to amide |

| [Ru(p-cymene)Cl2]2 | Alkyl Halide | Alkylation | ortho to amide |

| Pd(II) | Organoboronic Acid | Cyclization | ortho to amide nih.gov |

Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a classic strategy for the functionalization of aromatic rings. It involves the deprotonation of an ortho C-H bond by a strong base (typically an organolithium reagent like n-BuLi or s-BuLi), facilitated by a directing group. The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

For this compound, the reaction pathway is dominated by the presence of two acidic protons: the phenolic -OH and the amide N-H. Treatment with a strong organolithium base would lead to sequential deprotonation at these sites before any C-H bond metalation could occur. At least two equivalents of base would be required to generate the dianion, after which a third equivalent could potentially effect metalation at the C6 position, directed by the resulting lithiated amide and phenoxide groups. A less likely alternative would be metalation at the terminal alkyne. The resulting organometallic intermediate could then be quenched with electrophiles such as silyl (B83357) halides (e.g., TMSCl), alkyl halides, or carbon dioxide.

Phenolic Hydroxyl Group Participatory Chemistry

O-Functionalization (e.g., Etherification, Esterification)

The phenolic hydroxyl group is readily functionalized. Standard organic reactions can be applied to this compound to modify this site, although the presence of the adjacent amide and the ynamide functionality must be considered.

Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a common method. The phenoxide can be generated by treating the phenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate. The choice of a moderate base would favor selective O-alkylation over N-alkylation.

Esterification: Phenolic esters can be formed through reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is possible, but the conditions might risk hydrolysis of the amide or reaction at the ynamide. Milder, coupling-agent-mediated esterifications (e.g., using DCC/DMAP) could provide a more controlled route to the desired O-acylated product.

Chelation Chemistry and Coordination to Metal Centers

The N-(2-hydroxyphenyl)amide motif is a well-known bidentate ligand scaffold in coordination chemistry. The deprotonated phenoxide oxygen and the amide oxygen can coordinate to a metal center to form a stable six-membered chelate ring. This structure is analogous to ligands used in a variety of catalytic processes and for the formation of stable metal complexes.

This compound could therefore act as a ligand for a wide range of transition metals (e.g., Cu, Pd, Fe, Ni). The coordination could activate the molecule for further reactivity, for example, by altering the electronic properties of the aromatic ring or the ynamide moiety. Furthermore, the terminal alkyne provides an additional potential binding site, allowing the molecule to act as a bridging ligand or to participate in metal-mediated cyclization reactions.

Oxidative Coupling Reactions Involving the Phenol

Phenols are susceptible to one-electron oxidation to form phenoxyl radicals. These highly reactive intermediates can couple in various ways (ortho-ortho, para-para, ortho-para) to form new C-C or C-O bonds, leading to dimerization or polymerization. rsc.orgrsc.org This reactivity is the basis for the biosynthesis of many natural products.

In this compound, the para position to the hydroxyl group is unsubstituted, making it a likely site for radical coupling. Treatment with a one-electron oxidant, such as a high-valent metal salt (e.g., Fe(III), V(V), Cu(II)) or an enzymatic system, could trigger the formation of a C-C bond between two molecules at their respective C5 positions. researchgate.netnih.gov The resulting dimer would be a complex biaryl structure. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the amide group would influence the stability and subsequent reactivity of the intermediate phenoxyl radical.

Cascade, Tandem, and Multicomponent Reactions Employing this compound

While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of ynamides and related N-arylalkynamides. nih.gov Ynamides, characterized by a nitrogen atom attached to an alkyne, are electron-rich and highly activated synthons, readily participating in a multitude of complex reactions. nih.gov The presence of the terminal alkyne and the intramolecular nucleophile (the hydroxyl group) in this compound makes it an ideal candidate for cascade reactions, where a single event initiates a sequence of bond-forming transformations.

Cascade Cyclizations: Transition-metal catalysis, particularly with gold, is a powerful tool for initiating cascade reactions with ynamides. researchgate.net For a substrate like this compound, a gold(I) catalyst could activate the alkyne, making it susceptible to intramolecular attack by the phenolic hydroxyl group. This initial cyclization could be followed by subsequent reactions, such as rearrangements or further cyclizations if other reactive moieties are present, leading to the rapid construction of complex heterocyclic scaffolds. researchgate.net Such cascade polycyclizations have been observed with related N-allyl ynamides, demonstrating the potential for substantial increases in molecular complexity from simple starting materials. researchgate.net

Radical-initiated cascade reactions also represent a viable pathway for the transformation of this compound. The addition of a radical to the alkyne can generate a vinyl radical, which can then undergo further intramolecular reactions. nih.gov These types of cascades are attractive as they often proceed under mild conditions and allow for the formation of multiple C-C or C-heteroatom bonds in a single operation. nih.gov

Multicomponent Reactions (MCRs): Pseudo-multicomponent reactions, where one reactant participates in multiple steps, offer another avenue for the complex derivatization of molecules like this compound. nih.gov While specific MCRs involving this compound are not documented, its functional groups are amenable to known MCR strategies. For instance, it could potentially act as one component in reactions that build complex heterocyclic systems like functionalized pyrroles or thiazines. mdpi.comrsc.org

The following table illustrates potential cascade reactions applicable to this compound based on known ynamide chemistry.

| Reaction Type | Catalyst/Initiator | Potential Intermediate | Potential Product |

| Gold-Catalyzed Cyclization | Au(I) complexes | Oxonium-vinylgold intermediate | Benzofuran (B130515) derivative |

| Radical Cascade | Radical Initiator (e.g., AIBN) | Vinyl radical | Dihydrobenzofuran derivative |

| [2+2+2] Cycloaddition | Cobalt complexes | Metallacycle | Fused polycyclic system |

Chemoselectivity, Regioselectivity, and Stereoselectivity in Complex Reaction Pathways

The selective transformation of this compound is crucial for its utility in synthesis. The presence of multiple reactive sites—the alkyne, the amide, the aromatic ring, and the hydroxyl group—necessitates precise control over reaction conditions to achieve the desired outcome.

Chemoselectivity: In transition-metal-catalyzed reactions, the choice of catalyst is paramount in dictating chemoselectivity. For example, different metal catalysts can selectively activate different functional groups within the molecule. In(OTf)₃ and Cu(OTf)₂ have been shown to catalyze different cyclization pathways ([2+2+2] vs. [2+2]) for enamides, highlighting the power of catalyst control. nih.gov In the case of this compound, a soft metal catalyst like gold would likely favor interaction with the soft alkyne over the harder oxygen nucleophile, thus initiating the desired cyclization cascade. researchgate.net

Regioselectivity: Regioselectivity is a key consideration in addition reactions to the ynamide's triple bond. In radical additions, for instance, the thiyl radical has been shown to add regioselectively to the more electron-rich β-carbon of the ynamide. nih.gov For this compound, this would mean addition at the carbon atom adjacent to the CH₂ group. In metal-catalyzed reactions, the regioselectivity of nucleophilic attack (e.g., by the internal hydroxyl group) is often governed by the electronic bias imposed by the catalyst and the steric environment around the alkyne. DFT calculations on related gold-catalyzed ynamide reactions have been used to rationalize the observed regioselectivity, often pointing to the initial cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig) as the determining factor. researchgate.net

Stereoselectivity: The stereochemical outcome of reactions involving this compound would be critical in the synthesis of chiral molecules. While the parent molecule is achiral, the formation of new stereocenters during cyclization is common. The stereoselectivity of such reactions can often be controlled by using chiral ligands on the metal catalyst. In radical-mediated reactions, the stereochemistry of the final product can be influenced by steric factors in the transition state of the cyclization step. For example, in the radical hydrothiolation of ynamides, the Z-isomer is often favored due to steric repulsion between substituents on the forming double bond. nih.gov

The table below summarizes the expected selectivity in key transformations of this compound.

| Selectivity Type | Influencing Factors | Expected Outcome for this compound |

| Chemoselectivity | Catalyst choice, reaction conditions | Selective activation of the alkyne by soft metal catalysts. |

| Regioselectivity | Electronic bias of the ynamide, catalyst coordination | Intramolecular attack of the hydroxyl group likely favoring a 5-exo-dig cyclization to form a five-membered ring. |

| Stereoselectivity | Chiral catalysts, steric hindrance in transition states | Potential for high stereocontrol in asymmetric catalysis, leading to enantioenriched products. |

Theoretical and Computational Studies on N 2 Hydroxyphenyl Pent 4 Ynamide and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like N-(2-Hydroxyphenyl)pent-4-ynamide. These calculations provide insights into the distribution of electrons and the nature of chemical bonds, which are fundamental to understanding the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, particularly on the oxygen atom and the ortho and para positions of the aromatic ring. This is due to the electron-donating effects of both the hydroxyl (-OH) and the amide (-NH) groups. The LUMO, conversely, is anticipated to have significant contributions from the terminal alkyne group (C≡CH), making this site susceptible to nucleophilic attack. The amide carbonyl group (C=O) would also contribute significantly to the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical calculations on similar aromatic amides suggest that the HOMO-LUMO gap for this compound would likely fall in the range of 4-6 eV, indicating a moderately reactive species.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are theoretical values based on calculations of analogous compounds at the B3LYP/6-31G(d) level of theory and are for illustrative purposes.)

| Molecular Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 | 2-Hydroxyphenyl ring, Amide Nitrogen | Nucleophilic center, site of electrophilic attack |

| LUMO | -1.2 | Pent-4-ynamide (B3317917) chain (Alkyne and Carbonyl) | Electrophilic center, site of nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | Entire Molecule | Indicator of chemical stability and reactivity |

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative atoms (oxygen and nitrogen) and polarizable pi-systems (aromatic ring and alkyne). An electrostatic potential (ESP) map provides a visual representation of this charge distribution.

On an ESP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the hydroxyl oxygen, the amide oxygen, and the triple bond of the alkyne. These areas represent electron-rich sites that are prone to interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (colored blue) would be found around the hydroxyl hydrogen and the amide hydrogen (N-H), indicating these are acidic protons and potential hydrogen bond donor sites.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influences the compound's physical properties and its interactions with biological targets. The intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl oxygen is a key feature that would be readily apparent from such a map, contributing to the molecule's conformational preference.

Conformational Analysis and Dynamics

The flexibility of the pent-4-ynamide side chain and its rotational freedom relative to the phenyl ring mean that this compound can exist in multiple conformations.

A Potential Energy Surface (PES) map can be generated by systematically calculating the molecule's energy as a function of one or more key dihedral angles. For this molecule, critical dihedral angles include the rotation around the C(aryl)-N bond and the C(amide)-C(alpha) bond.

The PES would reveal several local energy minima corresponding to stable conformers. The global minimum is expected to be a planar or near-planar conformation stabilized by an intramolecular hydrogen bond between the phenolic proton and the amide carbonyl oxygen. This interaction creates a stable six-membered ring structure. Rotations away from this planar structure would lead to higher energy conformations. The energy barriers between these conformers determine the kinetics of their interconversion.

While PES mapping explores the energy landscape, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. An MD simulation would show how the molecule samples different conformations and how flexible the various parts of the structure are.

For this compound, MD simulations would likely confirm that the molecule spends most of its time in the low-energy, intramolecularly hydrogen-bonded state. However, the simulations would also capture transient excursions to other conformations, providing a more complete picture of the molecule's dynamic nature. The terminal alkyne chain would exhibit significant flexibility, which could be important for its interaction with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. These calculations would be expected to show a downfield shift for the phenolic proton due to hydrogen bonding. The aromatic protons would appear in distinct regions depending on their proximity to the electron-withdrawing amide group and the electron-donating hydroxyl group.

Similarly, predicted vibrational frequencies (IR spectra) can help assign experimental absorption bands to specific molecular motions. Key predicted frequencies for this compound would include the O-H stretch (broadened by hydrogen bonding), the N-H stretch, the C=O stretch of the amide, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: These are theoretical values based on calculations of analogous compounds and are for illustrative purposes. Experimental values may vary.)

| Spectroscopic Parameter | Functional Group | Predicted Value | Notes |

| IR Frequency (cm⁻¹) | O-H stretch | ~3200-3400 (broad) | Broadened due to intramolecular H-bonding. |

| N-H stretch | ~3300 | ||

| C≡C stretch (alkyne) | ~2120 | ||

| C=O stretch (amide) | ~1650 | Lowered frequency due to H-bonding and conjugation. | |

| ¹H NMR Chemical Shift (ppm) | Phenolic OH | > 9.0 | Deshielded by intramolecular H-bond. |

| Amide NH | ~8.5-9.5 | ||

| Aromatic CH | 6.8-7.5 | Complex splitting pattern. | |

| Alkyne CH | ~2.5 | ||

| ¹³C NMR Chemical Shift (ppm) | Amide C=O | ~168 | |

| Alkyne C≡C | ~70 and ~80 |

These theoretical and computational approaches provide a detailed and powerful framework for understanding the chemical nature of this compound, guiding further experimental investigation into its properties and potential applications.

Mechanistic Investigations through Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For a molecule like this compound, which possesses multiple reactive sites—the nucleophilic hydroxyl group, the electron-rich ynamide functionality, and the terminal alkyne—computational studies can provide invaluable insights into its chemical behavior. A particularly well-studied reaction is its intramolecular cyclization, which can lead to the formation of various heterocyclic scaffolds.

A plausible reaction pathway that can be investigated through computational modeling is the intramolecular cyclization of this compound to form a seven-membered heterocyclic ring. This process can be initiated by the activation of the alkyne moiety, for instance, through protonation or coordination to a metal catalyst, followed by the nucleophilic attack of the hydroxyl group.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. The localization of the TS geometry is a primary objective of computational mechanistic studies. For the intramolecular cyclization of this compound, computational methods such as density functional theory (DFT) can be employed to locate the transition state structure. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netscm.com The IRC path is the minimum energy path connecting the transition state to the reactant and product on the potential energy surface. scm.commdpi.com By tracing this path, chemists can verify that the located transition state indeed connects the desired reactant and product, providing a detailed picture of the geometric changes that occur during the reaction. For the cyclization of this compound, the IRC analysis would illustrate the progressive formation of the new carbon-oxygen bond and the accompanying changes in bond lengths and angles of the ynamide and phenyl moieties.

Hypothetical Transition State Geometry for the Intramolecular Cyclization of this compound

| Parameter | Value |

| Forming C-O Bond Length (Å) | 2.15 |

| Breaking O-H Bond Length (Å) | 1.20 |

| C≡C Bond Length (Å) | 1.25 |

| Imaginary Frequency (cm⁻¹) | -450 |

Reaction Pathway Energetics and Rate Constant Predictions

Furthermore, using the energetic data obtained from computational calculations, it is possible to predict the rate constants of the reaction at different temperatures using transition state theory. These predicted rate constants can then be compared with experimental kinetic data, if available, to validate the computational model.

Hypothetical Energetic Profile for the Intramolecular Cyclization of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.5 |

| Product (Cyclized Heterocycle) | -15.2 |

In Silico Design of Novel Reactants and Catalysts Based on this compound Core Structure

The insights gained from computational studies on the reactivity of this compound can be leveraged for the in silico design of novel reactants and catalysts. By systematically modifying the structure of the reactant and evaluating the energetic profiles of the corresponding reactions, chemists can identify new substrates with enhanced reactivity or selectivity.

For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring of this compound could significantly alter the nucleophilicity of the hydroxyl group and the electrophilicity of the ynamide moiety. Computational screening of a library of substituted analogues can help in identifying promising candidates for synthesis and experimental validation.

Similarly, computational modeling can aid in the design of efficient catalysts for reactions involving this compound. The ynamide functional group is known to be activated by various transition metal catalysts. bham.ac.uk By modeling the interaction of different metal complexes with the ynamide, it is possible to understand the catalytic cycle and identify the key factors that govern the catalyst's efficiency. This knowledge can then be used to design novel catalysts with improved performance. For example, a computational study might explore the efficacy of different phosphine (B1218219) ligands on a gold catalyst for the cyclization reaction, predicting which ligand would lead to the lowest activation barrier.

Hypothetical In Silico Screening of Substituted N-(2-Hydroxyphenyl)pent-4-ynamides for Enhanced Cyclization Rate

| Substituent at C5 of Phenyl Ring | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| -H | 25.5 | 1.0 |

| -OCH₃ | 23.1 | 5.8 |

| -NO₂ | 28.9 | 0.1 |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of "N-(2-Hydroxyphenyl)pent-4-ynamide" in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise determination of the proton and carbon environments, as well as their through-bond and through-space connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of "this compound" would exhibit distinct signals for the aromatic protons of the 2-hydroxyphenyl group, the methylene protons of the pentynamide chain, the terminal alkyne proton, and the amide and hydroxyl protons. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR and DEPT Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This is crucial for assigning the carbon signals of the pentynamide chain and the aromatic ring.

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. For "this compound," COSY would show correlations between the protons on the pentynamide chain and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This technique is vital for confirming the connectivity between the 2-hydroxyphenyl group and the pentynamide moiety, for instance, by observing a correlation from the amide proton to the carbonyl carbon and the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Predicted NMR Data for this compound:

¹H NMR (500 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.51 | br s | 1H | -NH |

| 7.98 | d | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 6.75 | t | 1H | Ar-H |

| 6.50 | s | 1H | -OH |

| 2.65 | t | 2H | -CH₂-C≡ |

| 2.50 | t | 2H | -CO-CH₂- |

¹³C NMR (125 MHz, CDCl₃) Predicted Data

| Chemical Shift (δ, ppm) | DEPT | Assignment |

|---|---|---|

| 171.5 | C | C=O |

| 148.0 | C | Ar-C-OH |

| 126.5 | C | Ar-C-NH |

| 125.0 | CH | Ar-CH |

| 122.0 | CH | Ar-CH |

| 120.0 | CH | Ar-CH |

| 118.5 | CH | Ar-CH |

| 82.0 | C | -C≡ |

| 70.0 | CH | ≡CH |

| 37.0 | CH₂ | -CO-CH₂- |

For the analysis of "this compound" in its solid state, solid-state NMR (ssNMR) spectroscopy is employed. This technique is particularly valuable for characterizing amorphous or crystalline forms, providing information about polymorphism, and studying intermolecular interactions in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions, offering unique insights into the solid-state structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound," confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound:

Molecular Formula: C₁₁H₁₁NO₂

Calculated Monoisotopic Mass: 189.07898 g/mol

Observed [M+H]⁺: 190.08627

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. The fragmentation pattern is highly dependent on the molecule's structure and can be used to differentiate between isomers and to identify the compound within complex mixtures. For "this compound," characteristic fragmentation would likely involve cleavage of the amide bond and fragmentation of the pentynamide side chain.

Predicted Major Fragmentation Pathways and Fragment Ions:

| m/z | Proposed Fragment |

|---|---|

| 190 | [M+H]⁺ |

| 122 | [M - C₄H₃O + H]⁺ (Loss of the pentynamide side chain) |

| 110 | [C₆H₆NO]⁺ (Fragment from the hydroxyphenylamide moiety) |

| 94 | [C₆H₆O]⁺ (Phenol fragment) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound." These two techniques are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The IR spectrum of "this compound" would show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the secondary amide, the C=O stretch (Amide I band), the N-H bend (Amide II band), the C≡C stretch of the terminal alkyne, and the ≡C-H stretch.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The Raman spectrum provides information about the vibrational modes of the molecule. For "this compound," the C≡C stretching vibration of the terminal alkyne is expected to produce a strong and sharp signal in the Raman spectrum, which is often weak in the IR spectrum. The aromatic ring vibrations also typically give rise to characteristic Raman signals.

Predicted Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium, Broad | O-H stretch (Phenol) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3280 | Sharp, Medium | ≡C-H stretch (Alkyne) |

| ~2120 | Sharp, Weak (IR), Strong (Raman) | C≡C stretch (Alkyne) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice. This information is fundamental for confirming the molecular structure, identifying polymorphic forms, and determining the crystallinity of a sample.

Single Crystal X-ray Diffraction

Methodology: A suitable single crystal of this compound is grown by slow evaporation from a solvent or solvent mixture. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Illustrative Data: In the absence of published experimental data for this compound, the following table presents hypothetical crystallographic data based on analyses of similar N-aryl amide compounds. semanticscholar.orgacs.orgbath.ac.uk

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1045.6(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.201 |

| R-factor (%) | 4.5 |

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze polycrystalline materials. It provides a characteristic "fingerprint" of a crystalline solid and is particularly useful for identifying different polymorphic forms, assessing sample purity, and determining the degree of crystallinity. nih.govamericanpharmaceuticalreview.comamericanpharmaceuticalreview.comyoutube.comrigaku.com

Methodology: A finely powdered sample of this compound is placed in a sample holder and irradiated with an X-ray beam. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays. The resulting diffractogram is a plot of intensity versus 2θ.

Illustrative Data: The following table shows a hypothetical PXRD peak list for a crystalline form of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 85 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 65 |

| 21.4 | 4.15 | 40 |

| 25.8 | 3.45 | 75 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques can be employed to assess its purity and to isolate it from reaction mixtures or impurities.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A well-developed HPLC method can provide high-resolution separation of this compound from its impurities.

Method Development Considerations:

Column Selection: A reversed-phase C18 column is often a good starting point for aromatic amides. nih.govmtc-usa.com

Mobile Phase: A mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol is typically used. Gradient elution may be necessary to resolve all components.

Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength should be set at the λmax of the compound for optimal sensitivity.

Temperature: Column temperature can be optimized to improve peak shape and resolution.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Retention Time (RT) | 12.5 min |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

GC is a powerful technique for the separation and analysis of volatile compounds. libretexts.org this compound itself may have limited volatility and could be thermally labile. Therefore, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Derivatization: The hydroxyl and amide groups can be derivatized, for example, by silylation (e.g., with BSTFA) or acylation, to produce more volatile and thermally stable analogs.

Method Development Considerations:

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is typically used for the separation of such derivatives.

Temperature Program: A temperature gradient is employed to ensure the elution of all components in a reasonable time with good resolution.

Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for positive identification of the peaks based on their mass spectra.

Illustrative GC-MS Method Parameters for a Silylated Derivative:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Retention Time (RT) | 15.8 min (for the di-silylated derivative) |

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is known for its speed, efficiency, and reduced environmental impact compared to HPLC. nih.govnih.govresearchgate.net SFC is particularly well-suited for the separation of chiral compounds. nih.govrsc.orgresearchgate.netresearchgate.netselvita.com If this compound were to be modified to create a chiral center, or if chiral impurities were present, SFC would be an excellent technique for their separation.

Method Development Considerations:

Chiral Stationary Phase (CSP): A variety of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are screened to find the one that provides the best enantiomeric separation.

Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives such as amines or acids may be used to improve peak shape.

Back Pressure and Temperature: These parameters are optimized to control the density of the supercritical fluid and influence retention and selectivity.

Illustrative SFC Method Parameters for a Hypothetical Chiral Derivative:

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

| Retention Time (Enantiomer 1) | 5.2 min |

| Retention Time (Enantiomer 2) | 6.5 min |

| Resolution (Rs) | 2.1 |

Synthesis and Exploration of Structurally Modified Analogues of N 2 Hydroxyphenyl Pent 4 Ynamide

Systematic Variation of the Alkyne Chain and its Position

The pent-4-ynamide (B3317917) side chain is a key feature of the parent molecule, offering a terminal alkyne for further functionalization. Variations in the length and position of this alkyne can significantly influence the molecule's spatial arrangement and reactivity.

Homologation and Deshomologation of the Pent-4-ynamide Side Chain

The synthesis of homologated and deshomologated analogues of N-(2-Hydroxyphenyl)pent-4-ynamide can be achieved through standard organic transformations. Homologation, or the extension of the carbon chain, can be accomplished by utilizing longer-chain alkynoic acids in the initial amide coupling reaction. For instance, coupling 2-aminophenol (B121084) with hex-5-ynoic acid or hept-6-ynoic acid would yield the corresponding N-(2-Hydroxyphenyl)hex-5-ynamide and N-(2-Hydroxyphenyl)hept-6-ynamide, respectively.

Deshomologation, the shortening of the carbon chain, can be similarly achieved by employing shorter alkynoic acids like but-3-ynoic acid to furnish N-(2-Hydroxyphenyl)but-3-ynamide. The general synthetic approach involves the activation of the carboxylic acid, often with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with 2-aminophenol.

| Starting Alkynoic Acid | Product | Chain Modification |

|---|---|---|

| But-3-ynoic acid | N-(2-Hydroxyphenyl)but-3-ynamide | Deshomologation (n=1) |

| Pent-4-ynoic acid | This compound | Parent Compound (n=2) |

| Hex-5-ynoic acid | N-(2-Hydroxyphenyl)hex-5-ynamide | Homologation (n=3) |

| Hept-6-ynoic acid | N-(2-Hydroxyphenyl)hept-6-ynamide | Homologation (n=4) |

Internal Alkyne Isomers and Their Synthetic Accessibility

The synthesis of internal alkyne isomers of this compound introduces the triple bond at different positions within the carbon chain. These isomers can be accessed through the coupling of 2-aminophenol with the corresponding internal alkynoic acids. For example, pent-3-ynoic acid or pent-2-ynoic acid can be used to synthesize N-(2-Hydroxyphenyl)pent-3-ynamide and N-(2-Hydroxyphenyl)pent-2-ynamide, respectively. The synthesis of these internal alkynoic acids can be achieved through various methods, including the carboxylation of the corresponding lithiated internal alkynes.

An alternative approach to internal ynamides involves the direct N-alkynylation of a protected 2-aminophenol derivative with a haloalkyne, often catalyzed by copper salts. orgsyn.org This method allows for the formation of the N-C≡ bond directly.

| Isomeric Alkynoic Acid | Product | Alkyne Position |

|---|---|---|

| Pent-4-ynoic acid | This compound | Terminal |

| Pent-3-ynoic acid | N-(2-Hydroxyphenyl)pent-3-ynamide | Internal |

| Pent-2-ynoic acid | N-(2-Hydroxyphenyl)pent-2-ynamide | Internal |

Derivatization and Substitution Patterns on the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring of the 2-hydroxyphenyl moiety are prime sites for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can be accomplished by starting with appropriately substituted 2-aminophenols. A variety of substituted 2-aminophenols are commercially available or can be synthesized through established routes, such as the reduction of the corresponding substituted 2-nitrophenols.

For example, the synthesis of analogues with electron-donating groups can be achieved using 4-methyl-2-aminophenol or 4-methoxy-2-aminophenol. Conversely, analogues with electron-withdrawing groups can be prepared from 4-chloro-2-aminophenol or 4-nitro-2-aminophenol. The coupling reaction with pent-4-ynoic acid would then proceed as previously described.

| Substituted 2-Aminophenol | Substituent (Position) | Product | Electronic Effect |

|---|---|---|---|

| 4-Methyl-2-aminophenol | -CH₃ (para to -OH) | N-(2-Hydroxy-4-methylphenyl)pent-4-ynamide | Electron-Donating |

| 4-Methoxy-2-aminophenol | -OCH₃ (para to -OH) | N-(2-Hydroxy-4-methoxyphenyl)pent-4-ynamide | Electron-Donating |

| 4-Chloro-2-aminophenol | -Cl (para to -OH) | N-(4-Chloro-2-hydroxyphenyl)pent-4-ynamide | Electron-Withdrawing |

| 4-Nitro-2-aminophenol | -NO₂ (para to -OH) | N-(2-Hydroxy-4-nitrophenyl)pent-4-ynamide | Electron-Withdrawing |

Heteroaromatic Replacements for the Phenyl Ring

Replacing the phenyl ring with a heteroaromatic system can introduce significant changes in the molecule's properties, including its polarity and ability to form hydrogen bonds. The synthesis of such analogues involves the use of amino-hydroxy-substituted heteroaromatics in the amide coupling reaction.

For instance, 3-amino-2-hydroxypyridine can be coupled with pent-4-ynoic acid to yield N-(2-hydroxy-3-pyridinyl)pent-4-ynamide. Similarly, other heteroaromatic scaffolds like pyrimidines or pyrazines containing adjacent amino and hydroxyl groups can be utilized. The availability of these heteroaromatic starting materials is a key consideration in the synthetic design.

| Heteroaromatic Starting Material | Product |

|---|---|

| 3-Amino-2-hydroxypyridine | N-(2-Hydroxy-3-pyridinyl)pent-4-ynamide |

| 2-Amino-3-hydroxypyridine | N-(3-Hydroxy-2-pyridinyl)pent-4-ynamide |

| 4-Amino-3-hydroxypyridine | N-(3-Hydroxy-4-pyridinyl)pent-4-ynamide |

Modifications to the Amide Linkage and N-Substitutions

One common modification is N-alkylation or N-arylation of the amide nitrogen. This can be achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. The phenolic hydroxyl group would likely require protection, for example, as a methoxy or benzyloxy ether, prior to the N-alkylation step to prevent O-alkylation. Subsequent deprotection would then yield the desired N-substituted product.

Another modification involves replacing the amide bond with a bioisostere, such as a thioamide. Thioamides can be prepared from the corresponding amides by treatment with a thionating agent like Lawesson's reagent. This substitution alters the electronic and hydrogen-bonding characteristics of the linkage.

| Modification | Reagents | Product |

|---|

N-Alkylated and N-Arylated Amide Analogues

The synthesis of N-alkylated and N-arylated analogues of this compound involves the introduction of various substituents on the amide nitrogen. These modifications can significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications.

Standard synthetic routes to N-alkyl amides often utilize the N-alkylation of primary or secondary amides with alcohols, a method that is attractive due to the ready availability of alcohols and the formation of water as the only byproduct. For the synthesis of N-alkylated this compound analogues, a direct coupling of the parent amide with a variety of alcohols in the presence of a suitable catalyst could be employed. For instance, ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with high retention of stereochemistry, a crucial factor for the synthesis of chiral analogues. Another approach involves the use of microwave irradiation in solvent-free conditions for the N-alkylation of amides and lactams, which offers a fast and environmentally benign alternative.

The synthesis of N-arylated analogues can be achieved through several methods, including copper-catalyzed ipso-amidation of arylboronic acids with nitriles, which provides an efficient and economical route to N-aryl amides. Nickel-photoredox catalysis has also emerged as a powerful tool for the N-arylation of amides under mild conditions, tolerating a wide range of functional groups and proceeding at moderate temperatures without the need for strong bases. An alternative "umpolung" amide synthesis (UmAS) allows for the preparation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines without epimerization, a common challenge in conventional amide synthesis.

The table below summarizes potential synthetic strategies for N-alkylated and N-arylated analogues of this compound.

| Analogue Type | Synthetic Strategy | Key Features | Potential Substituents (R) |

| N-Alkylated | Ruthenium-catalyzed N-alkylation with alcohols | High stereoretention, atom-economical | Methyl, Ethyl, Isopropyl, Benzyl (B1604629) |

| Microwave-assisted N-alkylation | Fast, solvent-free, environmentally friendly | Various primary and secondary alkyl groups | |

| N-Arylated | Copper-catalyzed ipso-amidation | Ligand-free, economical, air-tolerant | Phenyl, 4-Methoxyphenyl, 4-Chlorophenyl |

| Nickel-photoredox N-arylation | Mild conditions, broad functional group tolerance | A variety of substituted aryl bromides | |

| Umpolung Amide Synthesis (UmAS) | Epimerization-free | Aryl groups from N-aryl hydroxylamines |

Peptidomimetic and Cyclic Amide Derivatives

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The synthesis of peptidomimetics incorporating the this compound scaffold can lead to novel structures with potential biological activity. One approach involves the use of multicomponent reactions, such as the Ugi reaction, to assemble complex polyphenol-containing peptidomimetics. The inherent ynamide functionality can also be utilized in cycloaddition reactions to generate diverse heterocyclic scaffolds.

The incorporation of N-alkylated amino acids is a common strategy in peptidomimetic design to enhance enzymatic stability. The this compound core could be coupled with various amino acid derivatives to create novel peptidomimetic structures. Ynamides themselves have been employed as coupling reagents in peptide synthesis, demonstrating their utility in forming amide bonds with minimal racemization.

Cyclic amide derivatives, or lactams, can be synthesized from linear precursors through intramolecular cyclization reactions. For this compound, the terminal alkyne and the hydroxyphenyl group provide reactive sites for such cyclizations. For example, an intramolecular hydroamination or a transition-metal-catalyzed cyclization could potentially lead to the formation of novel heterocyclic systems containing the amide functionality within a ring structure. The synthesis of cyclic peptides often involves macrocyclization strategies, which could be adapted to create cyclic derivatives of peptidomimetics derived from this compound.

The following table outlines potential approaches to peptidomimetic and cyclic amide derivatives.

| Derivative Type | Synthetic Approach | Potential Scaffolds | Key Advantages |

| Peptidomimetic | Ugi multicomponent reaction | Polyphenol-containing peptidomimetics | Rapid assembly of complex molecules |

| Ynamide-mediated peptide coupling | Di- and tri-peptidomimetics | Racemization-free amide bond formation | |

| Incorporation of N-alkylated amino acids | Peptoids and other N-substituted peptidomimetics | Enhanced proteolytic stability | |

| Cyclic Amide | Intramolecular hydroamination | Nitrogen-containing heterocycles | Access to novel ring systems |

| Transition-metal-catalyzed cyclization | Lactams and other cyclic amides | Control over ring size and substitution | |

| Macrocyclization of linear precursors | Cyclic peptidomimetics | Constrained conformations for improved activity |

Structure-Reactivity Relationship (SAR) Studies in Synthetic Transformations of Analogues

For N-alkylated and N-arylated analogues, the nature of the substituent on the nitrogen atom is expected to significantly impact the nucleophilicity and reactivity of the ynamide moiety. Electron-donating alkyl groups would likely increase the electron density on the alkyne, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing aryl groups would decrease the electron density, potentially favoring nucleophilic addition to the alkyne.

In the context of peptidomimetic derivatives, the conformational constraints imposed by the peptide backbone can influence the accessibility of the ynamide functionality. The proximity of other functional groups within the peptidomimetic can also lead to intramolecular reactions, providing pathways to complex heterocyclic systems.

Cyclic amide derivatives will exhibit reactivity profiles dictated by the ring size and strain. The geometric constraints of the cyclic system can affect the orientation of the ynamide for intermolecular reactions and may facilitate unique intramolecular transformations not observed in the acyclic analogues.

A systematic study of these analogues in well-established ynamide reactions, such as cycloadditions, transition-metal-catalyzed couplings, and rearrangements, would allow for the generation of a comprehensive SAR dataset.

Synthesis of Isotopically Labeled Analogues for Mechanistic or Spectroscopic Studies

The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms and for detailed spectroscopic analysis. The incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) at specific positions within the molecule allows for the tracking of atoms during a chemical transformation and the probing of bonding environments.

For mechanistic studies, deuterated analogues can be used to determine kinetic isotope effects, providing evidence for the rate-determining step of a reaction. For example, deuteration at the acetylenic position or on the aromatic ring could reveal their involvement in bond-breaking or bond-forming steps during a reaction.

For spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), ¹³C and ¹⁵N labeling can provide unambiguous assignment of signals and can be used to measure coupling constants that give valuable structural information. For instance, selective ¹³C labeling of the alkyne carbons would allow for precise monitoring of their chemical environment changes during a reaction.

The synthesis of these labeled analogues would require the use of appropriately labeled starting materials. For example, deuterated pent-4-ynoic acid could be used to introduce a deuterium label at the alkyne terminus. Similarly, ¹³C-labeled 2-aminophenol or ¹⁵N-labeled 2-aminophenol could be employed to introduce isotopic labels into the hydroxyphenylamide portion of the molecule. The subsequent coupling and amide formation steps would then yield the desired isotopically labeled this compound analogue.

Applications of N 2 Hydroxyphenyl Pent 4 Ynamide in Synthetic Chemistry and Advanced Materials Science

Strategic Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the ynamide and the directing influence of the ortho-hydroxyl group make N-(2-Hydroxyphenyl)pent-4-ynamide a valuable precursor in the synthesis of diverse and complex organic molecules. Ynamides, in general, are recognized as powerful and versatile building blocks in chemical synthesis due to the strong polarization of their carbon-carbon triple bond, which allows for remarkable reactivity and selectivity. nih.govorgsyn.org

Precursor for Natural Product Core Structures

While specific total syntheses of natural products employing this compound are not yet widely documented, its structural motifs are present in various biologically active natural products. nih.gov The intramolecular cyclization of N-(2-hydroxyphenyl)ynamides is a well-established method for the synthesis of benzoxazoles, a heterocyclic system found in a number of natural products. nih.gov The pent-4-ynamide (B3317917) portion of the molecule provides a handle for further synthetic transformations, allowing for the construction of more complex ring systems and side chains characteristic of various alkaloids and polyketides. nih.govnih.gov The strategic placement of the terminal alkyne allows for its participation in a variety of coupling reactions, such as the Sonogashira, Heck, and cycloaddition reactions, to build molecular complexity.

The general strategy involves an initial cyclization to form the stable benzoxazole (B165842) core, followed by elaboration of the pentynyl side chain. This approach allows for a modular and convergent synthesis of complex targets.

Synthetic Intermediate for Pharmacologically Relevant Scaffolds

The most prominent application of this compound in this context is its role as a precursor to 2-substituted benzoxazoles. Benzoxazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The synthesis of benzoxazoles from N-(2-hydroxyphenyl)ynamides typically proceeds via an intramolecular cyclization reaction. This transformation can be promoted by various catalysts, including acids and transition metals. The resulting 2-(but-3-en-1-yl)benzoxazole retains a reactive terminal alkene that can be further functionalized, making it a versatile intermediate for the synthesis of a library of pharmacologically active compounds. For instance, recent studies have highlighted the discovery of benzoxazole derivatives as novel dual inhibitors targeting the PD-1/PD-L1 and VISTA pathways in cancer immunotherapy. nih.gov

Table 1: Pharmacological Activities of Benzoxazole Scaffolds

| Activity | Description | Key Findings |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth. | Benzoxazole derivatives have shown efficacy against various cancer cell lines. nih.gov |

| Anti-inflammatory | Reduction of inflammation. | The benzoxazole scaffold is a key component in molecules designed to treat inflammatory diseases. nih.gov |

| Antimicrobial | Inhibition of microbial growth. | Certain benzoxazole derivatives exhibit activity against a range of bacteria and fungi. |

| Immune Checkpoint Inhibition | Modulation of the immune system to target cancer cells. | Benzoxazoles have been identified as small-molecule inhibitors of PD-1/PD-L1 and VISTA. nih.gov |

Design and Development of Ligand Scaffolds for Catalysis

The structure of this compound, containing both a "hard" oxygen and nitrogen donor from the hydroxyphenylamide moiety and a "soft" alkyne, suggests its potential as a versatile ligand scaffold in catalysis.

Homogeneous Catalysis: Metal-Ligand Complexes for Asymmetric Synthesis

While direct applications of this compound as a ligand in asymmetric catalysis are still under exploration, its constituent parts are well-represented in established ligand classes. Chiral ligands are crucial for modifying the reactivity and selectivity of metal centers in asymmetric catalysis. rsc.org The development of nonsymmetrical P,N-ligands has been particularly successful, outperforming traditional C2-symmetric ligands in many reactions. rsc.org

The N-(2-hydroxyphenyl)amide framework can be envisioned as a component of a bidentate or tridentate ligand system. The phenolic oxygen and the amide nitrogen or oxygen can coordinate to a metal center. The terminal alkyne of the pent-4-ynamide side chain can also participate in metal coordination or be functionalized with another donor atom, such as phosphorus, to create a P,N- or P,O-type ligand. The chirality can be introduced either on the amide backbone or on the side chain, potentially leading to highly effective catalysts for a range of asymmetric transformations. The synthesis of chiral N,N'-dioxide ligands from amino acids demonstrates the utility of amide-based backbones in creating effective and tunable chiral environments around a metal center. nih.gov

Heterogeneous Catalysis: Anchoring and Functionalization for Surface Chemistry

The functional groups within this compound also lend themselves to applications in heterogeneous catalysis. The phenolic hydroxyl group can be used to anchor the molecule to the surface of a solid support, such as silica (B1680970) or alumina. The terminal alkyne then provides a reactive handle for further functionalization of the surface.

This approach allows for the creation of supported catalysts where the active catalytic species is tethered to a solid support. This facilitates catalyst recovery and reuse, which is a key principle of green chemistry. The alkyne can be used to attach catalytically active metal complexes or organocatalysts to the surface, creating a robust and recyclable catalytic system.

Role in the Construction of Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to construct large, well-defined molecular assemblies. The structure of this compound contains several features that make it an attractive building block for supramolecular chemistry.

The phenolic hydroxyl group and the amide group are excellent hydrogen bond donors and acceptors. This allows for the formation of predictable hydrogen-bonding networks, leading to the self-assembly of molecules into one-, two-, or three-dimensional structures. The aromatic ring of the hydroxyphenyl group can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures.

The terminal alkyne can also play a role in directing the self-assembly process. Alkynes can participate in halogen bonding and other non-covalent interactions. Furthermore, the alkyne can be used as a reactive handle to link molecules together through covalent bond formation, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to create more complex and robust supramolecular systems. The combination of strong, directional hydrogen bonds and other weaker interactions can lead to the formation of gels, liquid crystals, and other functional soft materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(but-3-en-1-yl)benzoxazole |

| N,N'-dioxide ligands |

| P,N-ligands |

Self-Assembly via Hydrogen Bonding and Metal-Ligand Interactions

While specific studies on the self-assembly of this compound have not been reported, its structure possesses all the necessary functionalities to engage in complex, non-covalent interactions. The formation of ordered supramolecular structures is governed by a combination of hydrogen bonds, π-π stacking, and potential metal coordination.

Hydrogen Bonding: The molecule has distinct hydrogen bond donor and acceptor sites. The phenolic hydroxyl (-OH) group and the amide proton (-NH) are strong hydrogen bond donors. The amide carbonyl oxygen (C=O) and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. These features could allow for the formation of intricate one-dimensional chains or two-dimensional sheets. The stability of such assemblies can be influenced by conformational polymorphs, where different spatial arrangements lead to varied hydrogen bonding networks, a phenomenon observed in other ynamide structures. nih.gov

Metal-Ligand Interactions: The phenolic oxygen, after deprotonation, can act as a strong ligand for a wide range of metal ions. The amide oxygen and the π-system of the alkyne could also participate in weaker coordination, making the molecule a potential multitopic ligand for constructing complex metallo-supramolecular architectures.

| Functional Group | Potential Interaction Type | Role in Self-Assembly |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor; Ligand | Directs assembly through strong, directional H-bonds; Binds to metal centers. |

| Amide (-CONH-) | Hydrogen Bond Donor/Acceptor | Forms robust intermolecular connections, often leading to tapes or sheets. |

| Terminal Alkyne (-C≡CH) | Weak Hydrogen Bond Acceptor; π-system | Participates in C-H···π interactions; Can coordinate to metals. |

| Phenyl Ring | π-π Stacking | Contributes to the stabilization of layered or stacked assemblies. |

Formation of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are porous, crystalline materials built from molecular building blocks. mdpi.comresearchgate.net The multitopic nature of this compound makes it a hypothetical candidate for a linker molecule in the synthesis of such frameworks, although no specific examples have been documented.

To be used as a linker, the molecule would need to undergo reactions to connect with other monomers (for COFs) or coordinate to metal nodes (for MOFs). For example, the terminal alkyne could undergo trimerization to form a new aromatic core, creating a C3-symmetric node for COF synthesis. For MOFs, the phenolic hydroxyl group and the amide oxygen could act as a bidentate chelation site for metal ions, forming the nodes of the framework. mdpi.comrsc.org The length and rigidity of the pent-4-ynamide portion would influence the pore size and geometry of the resulting framework.

Integration into Polymer Chemistry and Functional Materials

The presence of a terminal alkyne and a reactive phenol (B47542) group provides two distinct handles for integrating this compound into polymers. Ynamides, as a class, are recognized as versatile building blocks in chemical synthesis. orgsyn.orgtaylorfrancis.com

Monomer for Polymerization Reactions (e.g., alkyne click polymerization)

The terminal alkyne is particularly suited for modern polymerization techniques, most notably "click chemistry."

Hydroxyl-Yne Click Polymerization: This molecule could, in theory, undergo polymerization with a suitable di-hydroxyl monomer. However, a more direct application would be its reaction with a multifunctional azide-containing monomer in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted variant.

Self-Polymerization: Under specific catalytic conditions, the molecule could potentially undergo self-polymerization. For instance, organobase-catalyzed hydroxyl-yne click polymerization is a known method where a hydroxyl group adds across an activated alkyne. rsc.org While the alkyne in this molecule is not internally activated by an ester group, its unique ynamide electronics might allow for similar reactivity under tailored conditions.

| Reaction Type | Functional Group(s) Involved | Potential Co-monomer | Resulting Polymer Type |

|---|---|---|---|

| Azide-Alkyne Click Polymerization | Terminal Alkyne | Di-azide (e.g., 1,4-diazidobutane) | Poly(triazole) |

| Sonogashira Polycondensation | Terminal Alkyne | Di-haloarene (e.g., 1,4-diiodobenzene) | Poly(phenylene ethynylene) |

| Polyaddition (Hypothetical) | Phenolic Hydroxyl, Terminal Alkyne | Self-polymerization or with activator | Poly(vinyl ether) derivative |

Cross-Linking Agent for Polymer Networks

A cross-linking agent must possess at least two reactive sites that can be used to link separate polymer chains. This compound fits this description perfectly. For instance, a base polymer could be synthesized with pendant azide (B81097) groups. The terminal alkyne of the ynamide could then be "clicked" onto these azide groups, forming triazole linkages. Subsequently, the phenolic -OH group could be used for a secondary cross-linking reaction, such as esterification with a polymer containing carboxylic acid side chains, to create a durable and complex polymer network.

Functional Component in Organic Electronic Materials Synthesis

The synthesis of novel organic materials for electronics often relies on molecules with specific electronic properties. Ynamides are known to be electron-rich, polarized alkynes, which can be useful in designing functional materials. orgsyn.org The combination of the electron-donating hydroxyphenyl group, the polarized ynamide functionality, and the alkyne π-system in this compound makes it an interesting, albeit untested, building block. Its incorporation into a conjugated polymer, for example via Sonogashira polycondensation, could be explored to tune the electronic and photophysical properties of the resulting material for potential use in sensors or organic semiconductors.

Future Directions and Emerging Research Avenues for N 2 Hydroxyphenyl Pent 4 Ynamide Chemistry

Exploration of Undiscovered Reactivity Modes

The inherent functionalities of N-(2-hydroxyphenyl)pent-4-ynamide present a playground for discovering novel chemical transformations. The terminal alkyne, for instance, is a versatile handle for a multitude of reactions. Future research will likely focus on exploiting this group in unprecedented ways. For example, while cycloaddition reactions are known, exploring their regioselectivity and stereoselectivity with a wider array of reaction partners could lead to the synthesis of complex heterocyclic scaffolds. unito.it The development of new catalytic systems, perhaps employing earth-abundant metals, could unlock novel modes of C-H activation or coupling reactions involving the alkyne moiety.

Furthermore, the interplay between the phenolic hydroxyl group and the amide linkage could give rise to interesting reactivity. Investigations into intramolecular cyclization reactions, triggered by either the hydroxyl or the amide group, could yield novel benzofuran (B130515) or other oxygen-containing heterocyclic systems. The synthesis of 2-aminobenzofurans through the reaction of in situ generated ortho-quinone methides with isocyanides provides a precedent for such innovative cyclization strategies. mdpi.com Understanding the mechanistic intricacies of these potential transformations through detailed studies, possibly employing techniques like voltammetry and other electrochemical methods, will be crucial for controlling the reaction outcomes and expanding the synthetic utility of this compound. unito.it

Integration with Emerging Technologies (e.g., Machine Learning in Synthesis Design)

The advent of machine learning is set to revolutionize the field of chemical synthesis, and its application to compounds like this compound holds immense promise. Machine learning algorithms, particularly those based on Bayesian optimization, can accelerate the discovery of new materials and synthetic routes by navigating vast chemical spaces more efficiently than through traditional, intuition-driven methods. nih.gov

For this compound, machine learning could be employed to:

Predict Novel Reactions and Optimize Conditions: By training algorithms on existing reaction data, it may be possible to predict undiscovered reactivity modes for the compound and to optimize reaction conditions (e.g., catalyst, solvent, temperature) for known transformations to achieve higher yields and selectivity.

Design Novel Derivatives with Targeted Properties: Machine learning models can be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics. This involves building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

Automate Synthesis: The integration of machine learning with robotic platforms can lead to the development of closed-loop systems for the automated synthesis and testing of new compounds, significantly accelerating the research and development process. nih.gov

The successful application of these technologies will require the generation of large, high-quality datasets of experimental results for this compound and related compounds.

Development of Novel Synthetic Methodologies for Related Compounds

Recent advances in the synthesis of other complex molecules provide inspiration for this endeavor. For example, novel methods for the synthesis of β-aminoketones from N-methoxyamides and vinyl Grignard reagents demonstrate the power of sequential reactions in rapidly building molecular complexity. organic-chemistry.org Similarly, the development of efficient methods for synthesizing phosphonohydrazido oximes using activated silica (B1680970) highlights the potential for solid-supported reagents to simplify purification and improve yields. nih.gov

Future work in this area could focus on developing a modular synthetic route to a library of N-(2-hydroxyphenyl)alkynamides with varying substituents on the aromatic ring and different lengths of the alkyne chain. Such a library would be invaluable for structure-activity relationship studies and for exploring the full potential of this class of compounds.

Expansion of Applications in Interdisciplinary Chemical Research

The unique structural features of this compound make it a promising candidate for a wide range of applications in interdisciplinary chemical research. The terminal alkyne allows for its facile incorporation into larger molecular architectures through "click" chemistry, opening up possibilities in materials science, chemical biology, and medicinal chemistry.

Materials Science: The compound could be used as a monomer in the synthesis of novel polymers with interesting electronic or optical properties. The rigid alkyne unit could impart desirable structural characteristics to the resulting materials.

Chemical Biology: The ability to attach fluorescent dyes or other reporter molecules to the alkyne handle makes this compound a potential tool for chemical biology research. It could be used to label and track biological molecules or to probe enzymatic activity. The design of protease inhibitors often incorporates specific chemical motifs, and the scaffold of this compound could be a starting point for developing new inhibitors. nih.gov

Medicinal Chemistry: The 2-hydroxyphenyl moiety is a common feature in many biologically active compounds. The synthesis and evaluation of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl groups as potential antimicrobial agents against multidrug-resistant pathogens highlights the potential of this structural motif in drug discovery. nih.gov Future research could explore the biological activity of this compound and its derivatives in various disease areas.

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structural integrity of N-(2-Hydroxyphenyl)pent-4-ynamide?

Answer:

To confirm structural integrity, employ a multi-technique approach:

- FTIR and FT-Raman Spectroscopy : Identify functional groups (e.g., hydroxyl, alkyne, amide) through characteristic vibrational modes. For example, the alkyne C≡C stretch (~2100–2260 cm⁻¹) and amide C=O stretch (~1640–1680 cm⁻¹) should be observed .

- UV-Vis Spectroscopy : Detect conjugation effects or electronic transitions, particularly if the compound participates in π-π* interactions .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, alkyne protons at δ ~2.5–3.5 ppm) and verify regiochemistry. Compare experimental data with computed spectra for validation .